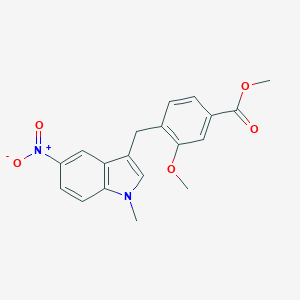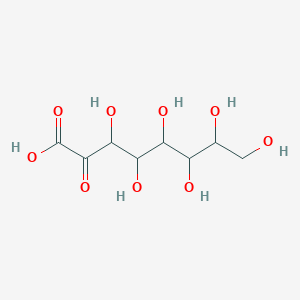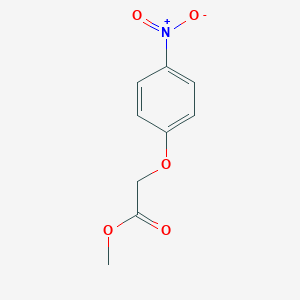
Methyl (4-nitrophenoxy)acetate
Overview
Description
Methyl (4-nitrophenoxy)acetate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of phenoxyacetic acid, which is a naturally occurring compound found in many plants. Methyl (4-nitrophenoxy)acetate has a wide range of applications in the field of biochemistry and physiology, and its use is increasing due to its versatility and effectiveness.
Scientific Research Applications
Synthesis of Bioactive Natural Products
“Methyl (4-nitrophenoxy)acetate” could potentially be used in the synthesis of bioactive natural products . Phenol derivatives, such as “Methyl (4-nitrophenoxy)acetate”, have high potential as building blocks for the synthesis of these products .
Production of Conducting Polymers
Phenol derivatives, including “Methyl (4-nitrophenoxy)acetate”, could be used in the production of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .
Antioxidants
“Methyl (4-nitrophenoxy)acetate” could potentially be used as an antioxidant . m-Aryloxy phenols, a group to which this compound belongs, have been found to have antioxidant properties .
Ultraviolet Absorbers
“Methyl (4-nitrophenoxy)acetate” could potentially be used as an ultraviolet absorber . m-Aryloxy phenols have been used as ultraviolet absorbers, protecting materials from UV radiation .
Flame Retardants
“Methyl (4-nitrophenoxy)acetate” could potentially be used as a flame retardant . m-Aryloxy phenols have been used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
“Methyl (4-nitrophenoxy)acetate” could potentially have biological activities, including anti-tumor and anti-inflammatory effects . m-Aryloxy phenols have been found to have these potential biological activities .
properties
IUPAC Name |
methyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351448 | |
| Record name | methyl (4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-nitrophenoxy)acetate | |
CAS RN |
19786-48-2 | |
| Record name | methyl (4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


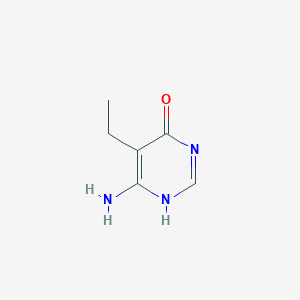
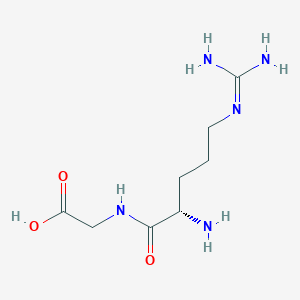

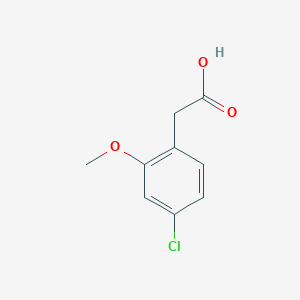

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)




